REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([Cl:10])[C:3]=1[NH2:4].[N:11]([O-])=O.[Na+]>O.Cl>[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([Cl:10])[C:3]=1[NH:4][NH2:11] |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1)F)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of from 0° to 5° C
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
Insolubles were removed by filtration
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for further 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated hydrochloride was collected by filtration, and 50 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
with an addition of 20% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the precipitated solid was extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The ethyl ether layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue thereby obtained
|
Type
|
WASH
|
Details
|
was washed with cold n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)F)Cl)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 70.4% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |